4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine ring system, with chlorine and fluorine atoms at the 4 and 7 positions, respectively. Its unique structure imparts distinct chemical properties, making it a valuable scaffold in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve cyclization and chlorination to yield the target compound .
Industrial Production Methods: Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield. This approach involves the use of specific reaction conditions, such as controlled temperature and pressure, to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki Coupling: Typical reagents are boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products: The major products formed from these reactions include substituted pyrrolopyrimidine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Biology: The compound is used in the study of cellular signaling pathways and apoptosis mechanisms.
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways. This inhibition can induce apoptosis in cancer cells and modulate immune responses in inflammatory diseases .
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is structurally similar but lacks the fluorine atom at the 7 position.
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Another related compound, which is a purine analog with antibacterial and antimycobacterial activities.
Uniqueness: 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine’s unique combination of chlorine and fluorine atoms enhances its binding affinity and selectivity for specific molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C6H3ClFN3 |
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Molecular Weight |
171.56 g/mol |
IUPAC Name |
4-chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3ClFN3/c7-6-5-4(10-2-11-6)3(8)1-9-5/h1-2,9H |
InChI Key |
ROURMPCBSJROBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)Cl)F |
Origin of Product |
United States |
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